molecular formula C11H23ClN2O2 B1333995 1-Boc-4-(Aminomethyl)piperidine hydrochloride CAS No. 359629-16-6

1-Boc-4-(Aminomethyl)piperidine hydrochloride

Cat. No.: B1333995
CAS No.: 359629-16-6
M. Wt: 250.76 g/mol
InChI Key: DSXFEYYTYBXYMB-UHFFFAOYSA-N
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Description

1-Boc-4-(Aminomethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl and a molecular weight of 250.77 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds. The compound is characterized by the presence of a piperidine ring substituted with a Boc-protected aminomethyl group.

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Given its role in the preparation of biologically active compounds and as an inhibitor for certain proteins, 1-Boc-4-(Aminomethyl)piperidine hydrochloride may have potential applications in the development of new drugs or therapies .

Biochemical Analysis

Biochemical Properties

1-Boc-4-(Aminomethyl)piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of protein inhibitors and agonists. It interacts with several enzymes and proteins, including aspartic acid protease and Kinesin spindle protein. These interactions are essential for the compound’s function as an inhibitor or agonist, influencing various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of aspartic acid protease, leading to alterations in cellular metabolism and gene expression. Additionally, its interaction with Kinesin spindle protein affects cell division and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as aspartic acid protease and Kinesin spindle protein, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s interaction with aspartic acid protease and Kinesin spindle protein influences metabolic flux and metabolite levels. These interactions play a crucial role in modulating cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution affects its activity and function, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(Aminomethyl)piperidine hydrochloride can be synthesized through a multi-step process. One common method involves the protection of 4-(aminomethyl)piperidine with a Boc (tert-butoxycarbonyl) group. The reaction typically uses Boc anhydride in the presence of a base such as triethylamine . The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(Aminomethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFEYYTYBXYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373198
Record name tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359629-16-6
Record name tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 4-aminomethylpiperidine 5.71 g as a starting material, tert-butyl 4-aminomethylpiperidine-1-carboxylate was prepared according to the method described in Synthetic Commun., 22(16), 2357–2360 (1992). The resulting compound was dissolved in 80 ml of ethyl acetate, and the solution was added with 4N hydrogen chloride-ethyl acetate and stirred. The precipitated solids were collected by filtration to obtain the title compound (10.27 g, yield: 82%).
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
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Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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